Bienvenue dans la boutique en ligne BenchChem!

4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide (CAS 391223-04-4) is a key halogenated benzamide intermediate for antitumor drug discovery, explicitly claimed in US20170057910. The 4-bromo-2-fluoro pattern enables regioselective Suzuki coupling while the 1-naphthyl amide delivers critical aromatic interactions absent in simpler fragments. With a predicted LogP of ~1.18 vs. 3.68 for unsubstituted analogs, this scaffold optimizes solubility and synthetic tractability. Essential for cancer cell line SAR and target engagement studies; purchase direct for reproducible research.

Molecular Formula C17H11BrFNO
Molecular Weight 344.183
CAS No. 391223-04-4
Cat. No. B2977951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide
CAS391223-04-4
Molecular FormulaC17H11BrFNO
Molecular Weight344.183
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Br)F
InChIInChI=1S/C17H11BrFNO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)
InChIKeyBFPNAFGWTDAFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide (CAS 391223-04-4): Procurement Guide for a Naphthalenyl Benzamide Building Block


4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide (CAS 391223-04-4) is a halogenated N-substituted benzamide derivative belonging to the naphthalenyl benzamide class, which is recognized in medicinal chemistry as a privileged scaffold for anticancer drug discovery [1]. The compound features a 4-bromo-2-fluorobenzamide core linked to a naphthalen-1-yl moiety, with predicted physicochemical properties including a boiling point of 404.4±35.0°C, density of 1.544±0.06 g/cm³, and pKa of 12.28±0.30 . It serves as a versatile synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions via the bromine handle, and is structurally related to compounds disclosed in patent literature as antitumor naphthalenyl benzamide derivatives [1].

Why 4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide Cannot Be Replaced by Simpler Benzamide Analogs


The unique combination of halogen substituents and the naphthalen-1-yl amide moiety in 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide confers physicochemical and synthetic properties that are not replicated by simpler analogs such as 4-bromo-2-fluorobenzamide or N-(naphthalen-1-yl)benzamide. The 4-bromo-2-fluorobenzamide fragment alone (CAS 292621-45-5) lacks the naphthyl group essential for the extended aromatic interactions implicated in the antitumor activity of naphthalenyl benzamides [1], while the unsubstituted N-(naphthalen-1-yl)benzamide (CAS 90-52-8) lacks the halogen handles required for further derivatization and exhibits significantly higher lipophilicity (LogP ~3.68) that may compromise drug-likeness. The specific substitution pattern of the target compound—4-bromo, 2-fluoro—represents a deliberate design choice to balance reactivity, lipophilicity, and synthetic tractability, making direct substitution with off-the-shelf alternatives scientifically unjustified without comparative validation.

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide


Halogen Substitution Pattern Drives Lipophilicity and pKa Differentiation from Unsubstituted N-(naphthalen-1-yl)benzamide

The presence of bromo and fluoro substituents on the benzamide ring of 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide markedly alters its physicochemical profile relative to the unsubstituted parent compound N-(naphthalen-1-yl)benzamide. The calculated logP (cLogP) of the target compound is approximately 1.18 [1], whereas the measured LogP of the unsubstituted analog is 3.68 , representing a >2.5 log unit reduction in lipophilicity. This lower lipophilicity is expected to enhance aqueous solubility and reduce non-specific protein binding, critical parameters for in vitro assay performance and in vivo pharmacokinetics. Additionally, the predicted pKa of the target compound is 12.28±0.30 , which is elevated compared to the pKa of the unsubstituted analog (estimated ~13-14 based on benzamide core), further influencing ionization state and membrane permeability at physiological pH.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1-Naphthyl Isomer Confers Potential Antitumor Activity Claimed in Patent Literature, Distinguishing from 2-Naphthyl Analog

The naphthalen-1-yl substitution pattern is explicitly encompassed within the generic formula of antitumor naphthalenyl benzamide derivatives disclosed in US Patent Application US20170057910 [1], whereas the naphthalen-2-yl isomer (CAS 330677-60-6) is not specifically claimed or exemplified in this patent family. The patent describes compounds of Formula I wherein Ar is an aryl or heteroaryl group and R1-R4 are independently selected from H, halogen, CF3, hydroxyl, C1-C4 alkyl, and C1-C4 oxyalkyl [1]. The 4-bromo-2-fluoro substitution pattern (R1=Br, R2=F, R3=H, R4=H) falls directly within this claim scope. The positional isomer with naphthalen-2-yl attachment (CAS 330677-60-6) has been reported in literature primarily as a chemical entity without established antitumor activity data in peer-reviewed studies. The 1-naphthyl orientation may facilitate distinct π-π stacking interactions with biological targets compared to the 2-naphthyl isomer, though direct comparative data are not publicly available.

Oncology Patent Analytics Chemical Biology

Predicted Physicochemical Properties Position Compound in Optimal LogP Range for Drug-Likeness Compared to 4-Bromo-2-fluorobenzamide

Comparison of predicted physicochemical properties between 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide and its simpler analog 4-bromo-2-fluorobenzamide (CAS 292621-45-5) reveals distinct differentiation in key drug-likeness parameters. The target compound exhibits a cLogP of approximately 1.18 [1], whereas 4-bromo-2-fluorobenzamide has a measured ACD/LogP of 1.65 . The lower lipophilicity of the target compound, despite its larger molecular weight (344.18 vs. 218.03 g/mol), is attributable to the increased polarity introduced by the naphthyl amide moiety. Both compounds fall within the Rule-of-Five LogP range (<5), but the target compound's LogP of ~1.2 is closer to the ideal range (1-3) for oral bioavailability and CNS penetration avoidance. Additionally, the target compound's predicted pKa of 12.28±0.30 is comparable to that of 4-bromo-2-fluorobenzamide (estimated pKa ~12-13), indicating that the naphthyl substitution does not significantly alter the amide N-H acidity.

ADME Drug-Likeness Physicochemical Analysis

Synthetic Versatility from Bromo and Fluoro Substituents Enables Divergent Derivatization Unavailable in Methoxy Analogs

The presence of both bromo (at 4-position) and fluoro (at 2-position) substituents on the benzamide ring of 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide provides two distinct synthetic handles for orthogonal derivatization. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling introduction of aryl, alkynyl, or amino groups at the 4-position [1]. The fluorine atom at the 2-position can influence the electronic properties of the aromatic ring and may participate in hydrogen bonding or metabolic stability enhancement. In contrast, the 4-methoxy analog (4-methoxy-N-(naphthalen-1-yl)benzamide, CAS 63295-63-6) lacks these halogen handles, limiting its utility to only amide bond formation and restricting downstream diversification. Typical amidation yields for this compound class range from 70% to 95% depending on coupling reagents and conditions [2], with the bromo substituent remaining intact and available for subsequent functionalization.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide in R&D and Industrial Settings


Medicinal Chemistry Lead Optimization for Antitumor Naphthalenyl Benzamides

This compound serves as a key intermediate in the synthesis and SAR exploration of antitumor naphthalenyl benzamide derivatives, as described in US Patent US20170057910 [1]. The 4-bromo-2-fluoro substitution pattern allows systematic variation at the 4-position via Suzuki coupling to probe structure-activity relationships against cancer cell lines. The predicted favorable LogP (~1.18) [2] and pKa (12.28) support the design of analogs with improved aqueous solubility and drug-like properties. Researchers should prioritize this compound over the unsubstituted N-(naphthalen-1-yl)benzamide (LogP 3.68) due to its reduced lipophilicity and synthetic versatility.

Chemical Biology Probe Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent enables efficient Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to generate diverse libraries of 4-substituted naphthalenyl benzamide derivatives [3]. This modular approach is particularly valuable for creating fluorescent probes, affinity tags, or biotinylated analogs for target identification studies. The intact 2-fluoro group may serve as a metabolic soft spot or an NMR-active handle for fluorine-19 NMR-based binding assays.

Structure-Activity Relationship (SAR) Studies of Naphthalenyl Benzamide Scaffold

The compound's structural features—specifically the 1-naphthyl versus 2-naphthyl orientation—make it a critical reference point for SAR studies aimed at understanding the impact of naphthyl positional isomerism on biological activity. The 1-naphthyl isomer is explicitly claimed in antitumor patent literature [1], whereas the 2-naphthyl isomer (CAS 330677-60-6) is not. Procurement of both isomers enables direct comparative evaluation in cellular assays to deconvolute the contribution of the naphthyl binding mode to target engagement and efficacy.

Quote Request

Request a Quote for 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.